molecular formula C18H24N2O4S2 B7737180 N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide

N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide

Cat. No.: B7737180
M. Wt: 396.5 g/mol
InChI Key: FSCBUGNFSBUTJC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hexylamine, followed by the introduction of another benzenesulfonyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide is unique due to its specific structure, which allows it to interact with particular molecular targets like carbonic anhydrase IX. This specificity makes it a promising candidate for targeted therapies in cancer treatment .

Properties

IUPAC Name

N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c21-25(22,17-11-5-3-6-12-17)19-15-9-1-2-10-16-20-26(23,24)18-13-7-4-8-14-18/h3-8,11-14,19-20H,1-2,9-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCBUGNFSBUTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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